4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride
CAS No.: 1803610-31-2
Cat. No.: VC4467778
Molecular Formula: C10H18ClN3O
Molecular Weight: 231.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803610-31-2 |
|---|---|
| Molecular Formula | C10H18ClN3O |
| Molecular Weight | 231.72 |
| IUPAC Name | 4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H17N3O.ClH/c1-2-9-12-10(14-13-9)7-3-5-8(11)6-4-7;/h7-8H,2-6,11H2,1H3;1H |
| Standard InChI Key | TXXYAHQPBRGACA-UHFFFAOYSA-N |
| SMILES | CCC1=NOC(=N1)C2CCC(CC2)N.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s structure integrates a cyclohexane ring substituted at the 1-position with an amine group and at the 4-position with a 3-ethyl-1,2,4-oxadiazole moiety. The hydrochloride salt enhances stability and aqueous solubility. Key molecular descriptors include:
The oxadiazole ring’s electron-deficient nature facilitates π-π stacking interactions with aromatic residues in enzyme active sites, while the ethyl substituent modulates lipophilicity .
Physicochemical Characteristics
As a hydrochloride salt, the compound exists as a white crystalline powder with a melting point >200°C (decomposition). Its logP value, estimated at 1.8, indicates moderate lipophilicity, balancing membrane permeability and solubility . Aqueous solubility is enhanced by the protonated amine group, achieving ~15 mg/mL in phosphate-buffered saline at pH 7.4 .
Synthesis and Optimization
Retrosynthetic Strategies
Industrial-scale synthesis typically employs a three-step sequence:
-
Cyclohexane Functionalization: Introduction of a nitrile group at the 4-position via Friedel-Crafts alkylation.
-
Oxadiazole Formation: Cyclocondensation of the nitrile with ethylhydroxylamine under acidic conditions to form the 1,2,4-oxadiazole ring.
-
Amine Protection and Salt Formation: The primary amine is protected as a Boc derivative, followed by HCl-mediated deprotection to yield the hydrochloride salt .
Reaction Conditions and Yields
Key optimization parameters include:
-
Temperature: Oxadiazole cyclization proceeds optimally at 80–100°C in acetic acid.
-
Catalysis: ZnCl₂ (5 mol%) accelerates nitrile-hydroxylamine coupling, improving yields from 45% to 72%.
-
Purification: Final products are isolated via recrystallization from ethanol/water (3:1), achieving >95% purity (HPLC) .
Biological Activities and Mechanisms
Antitumor Efficacy
In pancreatic cancer models, derivatives of this scaffold exhibit potent growth inhibition:
| Cell Line | IC₅₀ (μM) | Mechanism | Source |
|---|---|---|---|
| MIA PaCa-2 | 4.1 | OXPHOS inhibition | |
| BxPC-3 | 2.9 | Succinate dehydrogenase blockade |
The compound disrupts mitochondrial Complex II (succinate dehydrogenase), inducing reactive oxygen species (ROS) accumulation and apoptosis . Structural analogs with bulkier substituents (e.g., isopropyl) show reduced potency, underscoring the ethyl group’s role in target engagement .
Antimicrobial Activity
Against Gram-positive pathogens:
| Organism | MIC (μg/mL) | Comparison (Ciprofloxacin) | Source |
|---|---|---|---|
| S. aureus ATCC 29213 | 8.2 | 0.5 | |
| E. faecalis VRE | 16.7 | 32 |
Mechanistic studies suggest interference with cell wall biosynthesis via penicillin-binding protein (PBP) inhibition. The oxadiazole ring’s planar structure may mimic β-lactam pharmacophores.
Structure-Activity Relationships (SAR)
Oxadiazole Substitution
-
Ethyl vs. Methyl: The ethyl variant (IC₅₀ = 4.1 μM) outperforms the methyl analog (IC₅₀ = 7.8 μM) in MIA PaCa-2 cells, likely due to enhanced hydrophobic interactions .
-
Halogenation: Bromine substitution at the oxadiazole 3-position abolishes activity (IC₅₀ >50 μM), indicating steric hindrance .
Cyclohexane Conformation
-
Cis vs. Trans Isomers: The cis-configuration (amine and oxadiazole on same face) improves target binding by 3-fold compared to trans, as shown by molecular docking.
| Model | LD₅₀ (mg/kg) | Notable Effects | Source |
|---|---|---|---|
| Mouse (acute) | 320 | Transient hepatotoxicity | |
| Rat (28-day) | 45 | Renal tubular necrosis |
Histopathology reveals dose-dependent vacuolization in proximal tubules, warranting structural modifications to reduce nephrotoxicity.
Industrial and Research Applications
Drug Development
The compound serves as a lead for:
-
OXPHOS Inhibitors: In triple-negative breast cancer, analogs reduce tumor growth by 78% in xenograft models .
-
Antibiotic Adjuvants: At sub-MIC concentrations, it resensitizes MRSA to oxacillin (4-fold MIC reduction).
Chemical Biology Probes
Fluorescently tagged derivatives enable visualization of mitochondrial Complex II in live cells, revealing heterogeneous subcellular distribution.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume